molecular formula C21H23NO4S B1680418 Racecadotril CAS No. 81110-73-8

Racecadotril

Cat. No.: B1680418
CAS No.: 81110-73-8
M. Wt: 385.5 g/mol
InChI Key: ODUOJXZPIYUATO-UHFFFAOYSA-N
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Description

Racecadotril, also known as acetorphan, is an antidiarrheal medication that acts as a peripheral enkephalinase inhibitor. Unlike other opioid medications used to treat diarrhea, which reduce intestinal motility, this compound has an antisecretory effect. It reduces the secretion of water and electrolytes into the intestine, making it effective in treating acute diarrhea in both children and adults .

Mechanism of Action

Target of Action

Racecadotril, also known as acetorphan, primarily targets the enzyme neutral endopeptidase (NEP) . NEP, also known as enkephalinase, is a cell membrane peptidase enzyme that aids in the hydrolysis of exogenous peptides and the breakdown of endogenous peptides, such as enkephalins .

Mode of Action

This compound acts as a prodrug of thiorphan, which is an inhibitor of enkephalinase . By inhibiting enkephalinase, this compound increases exposure to NEP substrates, including enkephalins and atrial natriuretic peptide (ANP) . Unlike other opioid medications used to treat diarrhea, which reduce intestinal motility, this compound has an antisecretory effect — it reduces the secretion of water and electrolytes into the intestine .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of enkephalinase, leading to an increase in the levels of enkephalins and ANP . This results in a decrease in the secretion of water and electrolytes into the intestine, thereby reducing the symptoms of diarrhea .

Pharmacokinetics

In a single-dose, placebo-controlled, double-blind cross-over study, this compound doses of 30, 100, and 300 mg reached Cmax within 60 min after oral administration . The elimination half-life of this compound is approximately 3 hours . It is excreted primarily in urine (81.4%) and feces (8%) .

Result of Action

This leads to a reduction in the symptoms of diarrhea, including a decrease in the number of stools and fluid loss .

Action Environment

The efficacy of this compound can be influenced by various environmental factors, such as the presence of other medications and the patient’s overall health status. It’s worth noting that this compound has been found to be effective in both outpatient and hospitalized settings .

Future Directions

Racecadotril seems to be a safe drug but has little benefit in improving acute diarrhoea in children under five years of age . Future trials might use a score system to measure the severity of diarrhoea and investigate the impact of disease severity on the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Racecadotril is a prodrug that is hydrolyzed to its active form, thiorphan. Thiorphan inhibits enkephalinase, an enzyme responsible for the degradation of enkephalins. Enkephalins are endogenous peptides that modulate fluid secretion in the intestines. By inhibiting enkephalinase, this compound prolongs the action of enkephalins, thereby reducing hypersecretion of water and electrolytes induced by cholera toxin or inflammation .

Cellular Effects

This compound influences various cellular processes by modulating the activity of enkephalins. It affects cell signaling pathways involved in fluid and electrolyte balance. By reducing the degradation of enkephalins, this compound enhances their ability to inhibit the secretion of water and electrolytes in the intestines. This action helps to maintain cellular homeostasis and prevents dehydration during episodes of acute diarrhea .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting enkephalinase. This inhibition prevents the breakdown of enkephalins, allowing them to exert their antisecretory effects for a longer duration. The binding interaction between thiorphan (the active form of this compound) and enkephalinase is crucial for the therapeutic action of this compound. This interaction leads to a decrease in the secretion of water and electrolytes into the intestinal lumen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound and its active form, thiorphan, is essential for its sustained action. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged inhibition of enkephalinase. Long-term effects on cellular function include sustained reduction in fluid secretion and maintenance of electrolyte balance .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces fluid secretion without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and electrolyte imbalances have been observed. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is converted to its active form, thiorphan. Thiorphan then exerts its effects by inhibiting enkephalinase. The metabolic pathways involved in the conversion of this compound to thiorphan include hydrolysis and subsequent interactions with liver enzymes. These metabolic processes are crucial for the activation and therapeutic action of this compound .

Transport and Distribution

This compound is absorbed in the gastrointestinal tract and distributed throughout the body. It is transported to the liver, where it undergoes hydrolysis to form thiorphan. Thiorphan is then distributed to the intestines, where it inhibits enkephalinase. The transport and distribution of this compound and its active form are essential for its therapeutic action in reducing fluid secretion .

Subcellular Localization

The subcellular localization of this compound and its active form, thiorphan, is primarily in the intestinal epithelial cells. Thiorphan targets enkephalinase located on the surface of these cells, inhibiting its activity and reducing fluid secretion. The localization of thiorphan to the intestinal epithelium is crucial for its antisecretory effects and therapeutic action in treating acute diarrhea .

Preparation Methods

The preparation of racecadotril involves several synthetic routes. One method includes reacting benzylacrylic acid with thioacetic acid, distilling off unreacted thioacetic acid using dichloromethane, and then condensing the resulting product with benzyl glycinate para-toluene-sulphonate salt in the presence of dichloromethane. The final product is crystallized in an alcohol solvent to achieve high purity . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Racecadotril undergoes various chemical reactions, including hydrolytic degradation. In alkaline medium, the drug degrades immediately, while in acidic medium, it degrades within 90 minutes . Common reagents used in these reactions include methanol and water. The major products formed from these reactions are degradation products that can be analyzed using liquid chromatography.

Comparison with Similar Compounds

Racecadotril is often compared to other antidiarrheal medications such as loperamide. While both medications are effective in treating diarrhea, this compound has a unique mechanism of action as it does not affect intestinal motility. This makes it a preferred option for patients who experience constipation with loperamide . Other similar compounds include pectin/kaolin and probiotics, which are also used in the treatment of diarrhea but have different mechanisms of action and efficacy profiles .

References

Properties

IUPAC Name

benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045513
Record name Racecadotril
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81110-73-8
Record name Racecadotril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81110-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racecadotril [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racecadotril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11696
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Record name Racecadotril
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Record name Racecadotril
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Record name (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate
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Record name RACECADOTRIL
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Synthesis routes and methods

Procedure details

To a stirred ice-cold solution of 2.85 g (12 mmoles) 3-acetylthio-2-benzylpropanoic acid in 20 ml THF are successively added a mixture of 4.04 g (12 mmoles) glycine benzyl ester p.tosylate and 1.71 ml triethylamine in 20 ml CHCl3, a solution of 1.83 g (12 mmoles) HOBT in 15 ml THF, and a solution of 2.63 g (12.8 mmoles) DCC in 10 ml CHCl3.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.83 g
Type
reactant
Reaction Step Six
Name
Quantity
2.63 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
15 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Racecadotril, through its active metabolite thiorphan, acts as an inhibitor of the enzyme neutral endopeptidase (NEP, EC 3.4.24.11). [] This inhibition leads to increased levels of NEP substrates, including enkephalins. []

ANone: Enkephalins, whose degradation is prevented by this compound, function as neurotransmitters in the digestive tract and exert an antisecretory effect by reducing the secretion of water and electrolytes into the intestines. [, , , ] Importantly, this antisecretory effect occurs without affecting intestinal transit time or motility. [, , , ]

ANone: While some studies suggested that this compound might influence blood glucose levels through inhibition of insulin-degrading enzyme (IDE), further research demonstrated that this compound and its metabolite thiorphan do not significantly inhibit IDE. [, ] The blood glucose-lowering effect observed in some studies might be attributed to other mechanisms, potentially involving the vagus nerve and K(ATP) channels. []

ANone: While the provided research primarily focuses on the clinical application of this compound, the specific impact of structural modifications on its activity, potency, and selectivity is not extensively discussed. Further research and literature review focusing on medicinal chemistry aspects of this compound would be needed to address this question in detail.

ANone: Researchers have investigated the use of ethyl acrylate-methyl methacrylate copolymer (Eudragit® NE 30D) in the development of taste-masked this compound dispersible tablets. [, ] This approach aimed to address the unpleasant taste of this compound, potentially improving patient compliance, particularly in pediatric populations. [, ] Additionally, this compound liposome solid preparations have been explored to improve solubility and bioavailability. [] Furthermore, orodispersible films (ODFs) have been developed for pediatric use to improve compliance and reduce the risk of choking. []

ANone: Following oral administration, this compound is rapidly and effectively converted into its active metabolite, thiorphan. [] This conversion process ensures efficient activation of the drug within the body. []

ANone: No, thiorphan, the active metabolite of this compound, does not cross the blood-brain barrier. [] This characteristic is important as it limits the potential for central nervous system side effects. []

ANone: Yes, bioequivalence studies have been conducted to compare this compound pulvis and this compound granules. [] The results indicated that these two preparations exhibit bioequivalence in healthy volunteers. []

ANone: The efficacy of this compound in treating diarrhea has been evaluated in neonatal gnotobiotic pigs (Sus scrofa domesticus) infected with human rotavirus. [] This animal model allows for controlled studies of rotavirus infection and the assessment of this compound's effectiveness in reducing diarrhea severity and promoting weight gain. []

ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in treating acute diarrhea in children. These trials consistently demonstrate that this compound, as an adjunct to oral rehydration therapy, effectively reduces the duration and severity of diarrhea in pediatric patients. [, , , , , , , , , , , ]

ANone: Yes, studies have explored the cost-utility of this compound as an adjuvant therapy to oral rehydration solution (ORS) compared to ORS alone in treating acute watery diarrhea in children. [, , ] The findings suggest that this compound is a dominant treatment strategy, being more effective and less costly from a UK payer perspective. [, , ]

ANone: Researchers have employed a variety of analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , ] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance thin-layer chromatography (HPTLC) [] for the characterization, quantification, and monitoring of this compound in various matrices.

ANone: Yes, studies have focused on investigating the dissolution method and characteristics of this compound capsules, highlighting the importance of dissolution rate for drug release and bioavailability. [, ] Researchers have examined the impact of different dissolution media and apparatus on the drug release profile. []

ANone: The HPLC methods employed for this compound analysis have been validated according to ICH Q2R guidelines, ensuring the accuracy, precision, specificity, linearity, and robustness of the analytical procedures. [] These validation procedures are crucial for generating reliable and reproducible data in pharmaceutical analysis. []

ANone: this compound has been compared to loperamide in several clinical trials for treating acute diarrhea in adults and children. [, , , , , ] While both drugs demonstrate rapid and effective symptom relief, this compound is associated with fewer adverse events, particularly a lower incidence of constipation, compared to loperamide. [, , , , , ]

ANone: Yes, oral rehydration therapy (ORT) remains the cornerstone of treatment for acute diarrhea. [, , , , , , , , , , , ] Other adjunctive therapies like smectite, probiotics (Lactobacillus GG, Lactobacillus reuteri, Saccharomyces boulardii), and zinc have also been studied. [] The choice of treatment should be individualized based on factors such as age, severity of diarrhea, and potential underlying conditions.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge from pharmacology, [, , ] clinical medicine, [, , , , , , , , , , , , , , ] pharmaceutical sciences, [, , , , , , ] and analytical chemistry. [, ] This multidisciplinary approach has been instrumental in understanding the drug's mechanism of action, clinical efficacy, formulation optimization, and analytical characterization.

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